2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine
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Overview
Description
2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine is a compound that features a guanidine group linked to a benzodioxole moiety. Guanidine derivatives are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including 2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine, often involves the reaction of amines with carbodiimides or thioureas. Transition-metal-catalyzed guanidine synthesis is also a common method, utilizing catalysts such as copper or palladium . The reaction conditions typically include mild temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of guanidines can involve large-scale catalytic guanylation reactions. These methods are designed to be efficient and cost-effective, often employing continuous flow reactors to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine involves its interaction with biological membranes and enzymes. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can bind to bacterial cell membranes, causing damage and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Isopropoxy benzene guanidine: Known for its strong antibacterial activity.
N,N’-disubstituted guanidines: Used in various catalytic applications.
S-methylisothioureas: Commonly used as guanidylating agents.
Uniqueness
2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine is unique due to its specific structure, which combines the properties of guanidine and benzodioxole. This combination enhances its ability to interact with biological membranes and enzymes, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
86044-59-9 |
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Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine |
InChI |
InChI=1S/C9H10N4O2/c10-9(11)13-12-4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H4,10,11,13)/b12-4- |
InChI Key |
FVNHMHIVPIUGPW-QCDXTXTGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N\N=C(N)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN=C(N)N |
Origin of Product |
United States |
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